molecular formula C11H15FN2O B8675108 3-Fluoro-4-morpholin-4-ylmethylphenylamine

3-Fluoro-4-morpholin-4-ylmethylphenylamine

Cat. No.: B8675108
M. Wt: 210.25 g/mol
InChI Key: WZXJTNQYPVHJLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-morpholin-4-ylmethylphenylamine is a useful research compound. Its molecular formula is C11H15FN2O and its molecular weight is 210.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15FN2O

Molecular Weight

210.25 g/mol

IUPAC Name

3-fluoro-4-(morpholin-4-ylmethyl)aniline

InChI

InChI=1S/C11H15FN2O/c12-11-7-10(13)2-1-9(11)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8,13H2

InChI Key

WZXJTNQYPVHJLE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(C=C(C=C2)N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-(2-fluoro-4-nitrobenzyl)morpholine (14.80 g, 62 mmol) in MeOH (100 mL) was added Pd/C (4.0 g). The reaction mixture was stirred at rt under H2 overnight and filtered. The filtrate was concentrated in vacuo. The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=1:1) to give the title compound as a claybank solid (11.27 g, 87%).
Quantity
14.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
4 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-(2-fluoro-4-nitrobenzyl)morpholine (245 mg; 1.02 mmol) in THF:ethanol mixture (1:1) (40 mL) was added a catalytical amount of Raney-Nickel and hydrazine hydrate (6.0 mmol) and the mixture was stirred for 20 minutes at ambient temperature, then filtered through a Celite/silica gel pad. The filtrate was evaporated to provide the title compound (210 mg, 99%), which was used in further reactions without purification.
Quantity
245 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
6 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
99%

Synthesis routes and methods III

Procedure details

2-Fluoro-4-nitrotoluene (1.55 g, 10 mmol), N-bromosuccinimide (1.82 g, 10 mmol), and benzoyl peroxide (0.1 g, 0.4 mmol) were dissolved in CCl4 (50 mL). The mixture was heated at reflux, and irradiated with light (100 W bulb) for 4 hours. The reaction mixture was filtered and concentrated. The residue was dissolved in THF (50 mL) and morpholine (1.9 g, 22 mmol) was added to this solution. The mixture was stirred at ambient temperature for 1 hour, and then filtered. The filtrate was evaporated. The title compound was isolated by column chromatography in an amount of 710 mg (30% yield).
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Yield
30%

Synthesis routes and methods IV

Procedure details

To a solution of 4-(2-fluoro-4-nitrobenzyl)morpholine (240 mg, 1.0 mmol) in THF/ethanol mixture (1:1) (25 mL) was added a catalytical amount of Raney-Ni and hydrazine hydrate (9.0 mmol) and the mixture was stirred at ambient temperature for 15 minutes, filtered through a Celite pad. The filtrate was evaporated to provide the title compound, (197 mg, 94%), which was used in further reactions without purification.
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
9 mmol
Type
reactant
Reaction Step One
Name
THF ethanol
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
94%

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